C20H15Br2N3O5
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Overview
Description
This compound is a complex organic molecule that contains bromine, nitrogen, oxygen, and a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide involves multiple stepsThe reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures and pH levels to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial for efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in synthetic chemistry or as intermediates in the production of more complex molecules .
Scientific Research Applications
5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate cellular processes through its quinazoline core structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-oxo-1,4-dihydroquinazoline
- 6-bromo-2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazoline
- 2-furamide derivatives
Uniqueness
The uniqueness of 5-bromo-N-(6-bromo-2-(2-hydroxy-5-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide lies in its specific substitution pattern and the presence of both bromine and furamide groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H15Br2N3O5 |
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Molecular Weight |
537.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H15Br2N3O5/c21-11-1-5-13(6-2-11)23-17(26)9-15(19(23)28)25(30)16-10-18(27)24(20(16)29)14-7-3-12(22)4-8-14/h1-8,15-16,30H,9-10H2 |
InChI Key |
PBHHHOHGJFUHIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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